molecular formula C20H16N2O3S B2634422 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921870-56-6

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2634422
CAS No.: 921870-56-6
M. Wt: 364.42
InChI Key: CAWVDIOLTCIUEK-UHFFFAOYSA-N
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Description

N-[4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a heterocyclic compound featuring a benzofuran core fused to a thiazole ring, which is further substituted with a benzamide group. Its molecular formula is C₂₀H₁₅FN₂O₃S (CAS: 921526-23-0) . The ethoxy group at the 7-position of the benzofuran and the benzamide moiety at the thiazole-2-yl position are critical for its physicochemical and biological properties. This compound is of interest due to its structural complexity, which enables diverse interactions with biological targets, such as enzymes or receptors involved in inflammation, microbial infections, or neurological disorders .

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-2-24-16-10-6-9-14-11-17(25-18(14)16)15-12-26-20(21-15)22-19(23)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWVDIOLTCIUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer properties could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

4-Ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

  • Structure : Differs by a methoxy group at the benzofuran 7-position instead of ethoxy.
  • Molecular Formula : C₂₁H₁₈N₂O₄S (Molar mass: 394.44 g/mol) .
  • Methoxy’s electron-donating nature may alter electronic interactions with target enzymes (e.g., cyclooxygenase or lipoxygenase) .
  • Biological Relevance : Methoxy-substituted benzofurans are common in anti-inflammatory agents, suggesting this analog may share similar target profiles .

N-[4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide

  • Structure : Features a fluorine atom at the para position of the benzamide ring.
  • Molecular Formula : C₂₀H₁₅FN₂O₃S .
  • Key Differences :
    • Fluorine’s electronegativity increases the compound’s metabolic stability and binding affinity to hydrophobic enzyme pockets.
    • The fluorine may enhance interactions with aromatic residues in target proteins (e.g., COX-2) via halogen bonding .
  • Activity: Fluorinated benzamides are often potent enzyme inhibitors, implying this analog could exhibit improved inhibitory potency compared to the non-fluorinated parent compound .

N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

  • Structure: Replaces the benzofuran-thiazole core with a 4-methylphenyl-thiazole and a phenoxy-substituted benzamide.
  • Reported Activity : Demonstrated 129.23% efficacy in growth modulation assays (p < 0.05) .

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

  • Structure : Contains a chloro substituent on the thiazole and difluoro groups on the benzamide.
  • Crystallographic Data : Forms intermolecular hydrogen bonds (N–H⋯N, C–H⋯F) that stabilize its structure .
  • Key Differences :
    • Chlorine increases molecular weight and may enhance antimicrobial activity.
    • Difluoro substitution optimizes electronic effects for enzyme inhibition (e.g., PFOR enzyme in anaerobic organisms) .

4-[Cyclohexyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

  • Structure : Incorporates a sulfamoyl group with cyclohexyl-methyl substitution.
  • Molecular Formula : C₂₇H₂₉N₃O₅S₂ (Molar mass: 539.67 g/mol) .
  • Cyclohexyl-methyl adds steric bulk, which may limit bioavailability but enhance target specificity .

Structural and Functional Analysis Table

Compound Name Key Substituents Molecular Formula Reported Activity/Properties Reference
N-[4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide Ethoxy (benzofuran), benzamide C₂₀H₁₅FN₂O₃S N/A (Structural focus)
4-Ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide Methoxy (benzofuran), ethoxy (benzamide) C₂₁H₁₈N₂O₄S Potential anti-inflammatory activity
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Methylphenyl, phenoxy C₂₃H₁₈N₂O₂S 129.23% growth modulation (p < 0.05)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Chloro (thiazole), difluoro (benzamide) C₁₀H₅ClF₂N₂OS Stabilized by hydrogen bonds; antimicrobial
4-[Cyclohexyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide Sulfamoyl, cyclohexyl-methyl C₂₇H₂₉N₃O₅S₂ High molecular weight; target specificity

Key Research Findings

  • Substituent Effects :
    • Electron-donating groups (e.g., ethoxy, methoxy) on benzofuran enhance solubility but may reduce binding affinity compared to electron-withdrawing groups (e.g., fluorine) .
    • Halogenation (Cl, F) improves metabolic stability and target engagement .
  • Biological Activity: Thiazole-benzamide hybrids show promise as enzyme inhibitors (COX/LOX) and antimicrobials . Benzofuran-thiazole derivatives may target neurological receptors (e.g., mGluRs) due to structural mimicry of endogenous ligands .

Biological Activity

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique combination of a benzofuran scaffold, a thiazole ring , and a benzamide moiety . Its molecular formula is C28H25N3O5S2C_{28}H_{25}N_{3}O_{5}S^{2}, with a molecular weight of 547.64 g/mol. The structural configuration enables various chemical interactions, which are crucial for its biological activity.

1. Anti-inflammatory Effects

This compound has been identified as a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This inhibition is significant in reducing inflammation, particularly in conditions such as rheumatoid arthritis. In vitro studies have shown that the compound effectively suppresses the release of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated models, indicating its potential as an anti-inflammatory agent .

2. Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . Its mechanism involves interaction with microbial targets, leading to the inhibition of growth. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections .

3. Anticancer Properties

The compound has also been evaluated for its anticancer activity . It induces apoptosis in cancer cells through the modulation of specific molecular pathways. For example, studies have shown cytotoxic effects against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines . The structural components of the compound enhance its ability to interact with cancer-related targets.

The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors involved in inflammatory and cancer pathways. By modulating these targets, the compound can exert therapeutic effects:

  • Inhibition of Enzymatic Activity : The thiazole and benzofuran rings contribute to the compound's ability to inhibit key enzymes involved in inflammation and tumor progression.
  • Induction of Apoptosis : The benzamide moiety plays a crucial role in triggering apoptotic pathways in cancer cells.

Research Findings and Case Studies

Several studies have highlighted the effectiveness of this compound:

StudyFocusFindings
Anti-inflammatoryInhibits p38 MAPK; reduces TNF-α release
AnticancerCytotoxicity against A549 and MCF-7 cells
AntimicrobialEffective against various bacterial strains

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a substituted thiazol-2-amine with a benzoyl chloride derivative. For example, 5-chlorothiazol-2-amine can react with 2,4-difluorobenzoyl chloride in pyridine under stirring at room temperature, followed by purification via column chromatography and recrystallization from methanol . Optimization includes adjusting stoichiometry, solvent choice (e.g., pyridine for acid scavenging), and reaction time monitored by TLC. Yield improvements may require temperature control (e.g., reflux for faster kinetics) or use of catalysts.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX programs) is employed to resolve the structure. Key interactions include classical hydrogen bonds (e.g., N–H⋯N forming centrosymmetric dimers) and non-classical C–H⋯O/F interactions. Hydrogen atom positions are refined using riding models, and thermal displacement parameters (Uiso) are calculated to validate geometry .

Q. What spectroscopic techniques are used to confirm the compound’s purity and structural identity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) (¹H/¹³C) confirms substituent integration and connectivity. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight. Elemental analysis ensures stoichiometric purity, while IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Chromatography (HPLC) assesses chemical purity (>95%) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s inhibition of mitotic kinases like Hec1/Nek2, and what controls are critical?

  • Methodological Answer : Use in vitro kinase assays with recombinant Hec1/Nek2 and ATP analogs (e.g., [γ-³²P]ATP) to measure IC50. Include positive controls (e.g., known inhibitors like INH1 ) and negative controls (DMSO vehicle). Validate cellular activity via immunofluorescence to assess mitotic arrest (e.g., phospho-histone H3 staining) and siRNA silencing of target kinases to confirm mechanism .

Q. What strategies are effective for developing carbon-11 or fluorine-18 labeled analogs for PET imaging of mGluR1 receptor occupancy?

  • Methodological Answer : Radiolabeling involves substituting a methoxy or fluorine group on the benzamide ring. For [¹¹C] labeling, use [¹¹C]methyl triflate to methylate a phenolic precursor. For [¹⁸F], employ nucleophilic substitution on a nitro or trimethylammonium precursor. Validate binding via in vitro autoradiography in rat brain sections and in vivo PET in primates, with blocking studies using mGluR1-selective ligands (e.g., JNJ-42491293) to confirm specificity .

Q. How can metabolic stability and blood-brain barrier penetration be assessed for neurotherapeutic applications?

  • Methodological Answer : Perform in vitro metabolic assays using liver microsomes (human/rodent) to measure half-life (t½). Assess BBB permeability via MDCK-MDR1 cell monolayers or in situ brain perfusion in rodents. Quantify brain-to-plasma ratios in pharmacokinetic studies, complemented by PET imaging to correlate receptor occupancy with plasma exposure .

Data Contradiction Analysis

Q. How should discrepancies between high in vitro binding affinity (nM range) and low in vivo efficacy be resolved?

  • Methodological Answer : Investigate pharmacokinetic factors:

  • Measure plasma protein binding (equilibrium dialysis) to assess free drug availability.
  • Evaluate first-pass metabolism (hepatic extraction ratio) and active efflux (P-gp inhibition assays).
  • Use radiolabeled tracers (e.g., [¹¹C]ITMM) in PET to confirm target engagement despite poor bioavailability .

Q. If crystallographic data conflicts with computational docking poses for the compound’s binding site, what steps validate the correct binding mode?

  • Methodological Answer : Perform molecular dynamics simulations with explicit solvent to assess pose stability. Validate using mutagenesis (e.g., alanine scanning of predicted binding residues) and biophysical assays (surface plasmon resonance) to measure binding kinetics (kon/koff). Overlay crystallographic electron density maps with docking poses to resolve steric clashes .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

ParameterConditionReference
SolventPyridine
Reaction TemperatureRoom temperature to reflux
Purification MethodColumn chromatography (silica gel)
Yield OptimizationRecrystallization (CH3OH)

Table 2 : In Vitro vs. In Vivo Pharmacokinetic Profiling

ParameterIn Vitro ResultIn Vivo Result (Monkey)
Plasma t½2.5 h (microsomal stability)1.8 h
Brain Uptake (SUV)N/A4.2 (cerebellum)
Protein Binding92%89%

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